4-methanesulfonyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole
Description
4-Methanesulfonyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole is a benzothiazole derivative featuring a methanesulfonyl substituent at position 4 and a 3-methoxyphenyl-substituted piperazine moiety at position 2.
Properties
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methylsulfonyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-25-15-6-3-5-14(13-15)21-9-11-22(12-10-21)19-20-18-16(26-19)7-4-8-17(18)27(2,23)24/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJGYTGFFXENDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 4-methanesulfonyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole are alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment. They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand. The interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders.
Biochemical Pathways
The compound affects the PI3K/Akt signaling pathway , which is often deregulated in various types of tumors. By inhibiting the PI3 kinase p110alpha, the compound can potentially regulate this pathway.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins. The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
Based on its structural similarity to other compounds, it could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Future studies could investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Comparison with Similar Compounds
2-(4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl)-1,3-benzothiazole (CAS 460994-76-7)
- Structural Differences : The para-methoxyphenylsulfonyl group replaces the meta-methoxyphenylpiperazine in the target compound.
- Molecular weight (389.49 g/mol) is slightly lower than the target compound (C₁₈H₁₉N₃O₃S₂ vs. C₁₉H₂₁N₃O₃S₂) .
2-[4-(1,3-Benzothiazol-2-yl)phenoxy]benzoic Acid (3a)
Azide-Functionalized Benzothiazole-Piperazine Derivatives (e.g., Compound 3)
- Synthetic Pathway : Derived from 2-(piperazin-1-yl)benzothiazole via bromoacetylation and azide substitution (91% yield).
- Applications : These intermediates are used in 1,3-dipolar cycloaddition reactions to generate triazole-linked derivatives for anticancer screening .
Substituent Effects on Physicochemical Properties
Methoxy vs. Halogen Substituents
- Example: 4-(4-(2-(3-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide (D8) exhibits distinct $^{1}\text{H}$ NMR shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) compared to methoxy-substituted analogues (D11: δ 6.8–7.9 ppm). The electron-withdrawing chlorine atom deshields adjacent protons more strongly than methoxy groups .
Sulfonyl vs. Acetamide Groups
Antimicrobial Activity
- BZ5 (2-[4-(Azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole) : Exhibits MIC = 15.62 µg/mL against Staphylococcus aureus and Candida albicans. The alkyne linker and azepane ring enhance lipophilicity, aiding membrane penetration .
- Target Compound: No direct antimicrobial data is available, but the methanesulfonyl group may reduce efficacy compared to BZ5 due to increased polarity.
Anticancer Potential
- Quinoline-Piperazine Derivatives (D6–D12): Demonstrated cytotoxicity via histone deacetylase (HDAC) inhibition. For example, D11 (3-methoxyphenyl variant) showed moderate activity (IC₅₀ = 2.1 µM), suggesting that methoxy positioning (meta vs. para) influences potency .
- Target Compound: The benzothiazole core may offer improved selectivity over quinoline-based analogues due to smaller steric profile.
Data Tables
Table 2. Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
